This compound is sourced from several chemical suppliers and databases, including PubChem, BenchChem, and VWR. It is primarily classified under organic compounds due to its structure that includes both aromatic and aliphatic components.
The synthesis of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves several key steps:
These synthetic routes are essential for producing this compound with high purity and yield.
The molecular structure of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid can be described using various structural representation formats:
InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1
.
COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
.
The structure features a cyclopentane ring with a methoxybenzoyl group attached at one position and a carboxylic acid group at another position. The stereochemistry is defined by its cis configuration, which significantly influences its chemical reactivity and interactions.
cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid participates in various chemical reactions:
These reactions are critical for exploring its reactivity in organic synthesis and medicinal chemistry.
These mechanisms would require further experimental validation to elucidate their precise nature.
The physical properties of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid include:
Chemical properties include:
cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7